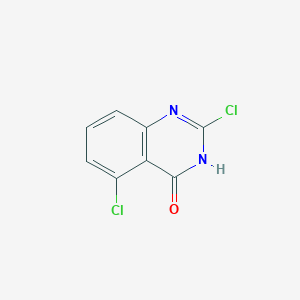

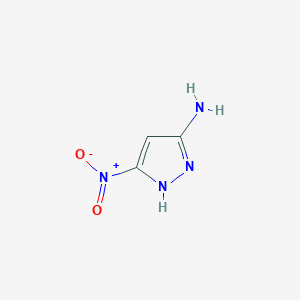

![molecular formula C8H5N5O B1417644 [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol CAS No. 1374509-39-3](/img/structure/B1417644.png)

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Übersicht

Beschreibung

“[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol” is a type of triazole derivative. Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of azolo [X,Y- c ] [1,2,4]triazines, which include “[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol”, is typically achieved through two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo [5,1- c ] [1,2,4]-triazines .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel derivatives of heterocyclic compounds. Its polynucleophilic nature allows for the creation of various condensed heterocycles through multi-component reactions with electrophilic reagents .

Corrosion Inhibition

Derivatives synthesized from this compound have been proposed as inhibitors of steel corrosion in acidic environments. This application is crucial in industrial settings where metal preservation is essential .

Antibacterial Agents

Some triazoles, including those derived from “[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol,” exhibit high antibacterial activity. This makes them potential candidates for developing new antibacterial drugs .

Analgesic Properties

Compounds from this class have shown analgesic effects, suggesting their use in pain management and the development of new painkillers .

Antimalarial Activity

The antimalarial properties of certain triazoles make them valuable in the research and development of treatments against malaria .

Antiviral Research

The antiviral activity of these compounds positions them as potential agents in the fight against viral infections .

Antitumor Applications

Triazolo benzotriazin-6-ols have been identified for their antitumor properties, indicating their use in cancer research and therapy .

Bronchodilator Effects

These compounds also show bronchodilator activity, which can be beneficial in treating respiratory conditions such as asthma .

Wirkmechanismus

Target of Action

Similar compounds in the azolo [1,2,4]triazines family have shown structural similarity with known antiviral drugs . They have been identified as potential inhibitors of certain kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

It’s likely that the compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This interaction can lead to changes in the biochemical pathways controlled by these enzymes, resulting in altered cellular functions.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that the compound may exhibit antiviral or anticancer effects by inhibiting key cellular pathways .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c14-6-3-1-2-5-7(6)11-12-8-9-4-10-13(5)8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCSNZAZNGNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=NC3=NC=NN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

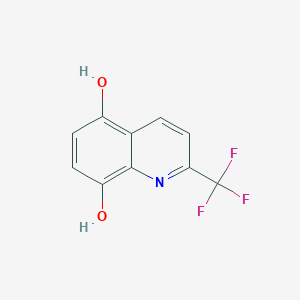

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

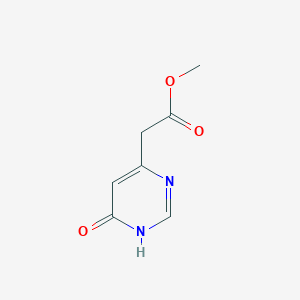

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

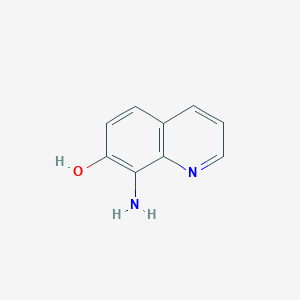

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)